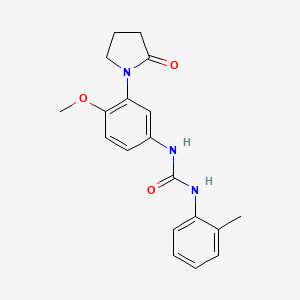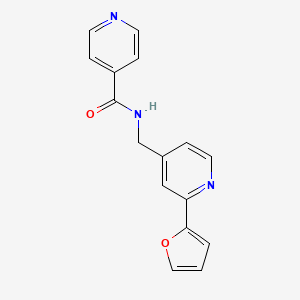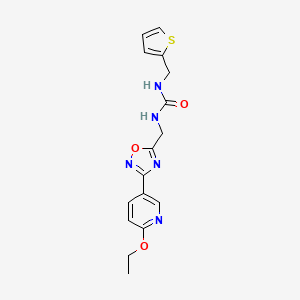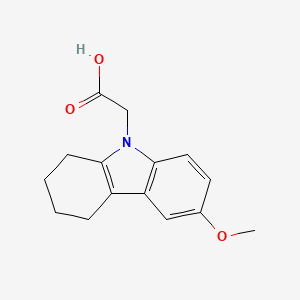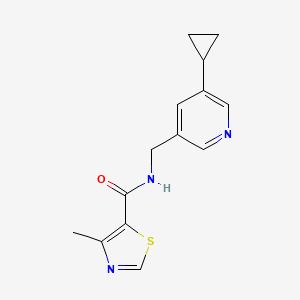
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic and Photosensitizing Applications
Compounds containing benzenesulfonamide derivatives, such as the zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photocatalytic and photosensitizing applications. The synthesized zinc(II) phthalocyanine with benzenesulfonamide substituents exhibited properties suitable for photocatalytic applications, including good solubility in common solvents and favorable fluorescence, singlet oxygen production, and photostability. These features are essential for effective photocatalytic processes and have implications for applications like photodynamic therapy, an alternative cancer treatment method. The detailed investigation into the spectroscopic, photophysical, and photochemical properties of these compounds reveals their potential as photosensitizers, particularly in medical and environmental photocatalysis applications (Öncül, Öztürk, & Pişkin, 2021).
Catalysts for Polymerization Processes
The use of palladium aryl sulfonate phosphine catalysts, incorporating benzenesulfonamide derivatives, has been explored in the copolymerization of acrylates with ethene. These catalysts demonstrate the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, producing high molecular weight polymers in high yields. This suggests their utility in designing more efficient and selective catalytic systems for polymer production, highlighting the importance of such compounds in the polymer industry (Skupov et al., 2007).
Antibacterial Agents
Benzenesulfonamide derivatives have also been investigated for their antibacterial properties. Specifically, a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated inhibitory action against Escherichia coli. This suggests potential applications of such compounds in developing novel antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitors
N-Substituted benzenesulfonamides have been explored as carbonic anhydrase inhibitors (CAIs), indicating their potential in medical applications, particularly in treating conditions where inhibition of carbonic anhydrase is beneficial. These studies have shed light on the binding mechanisms of such inhibitors to the enzyme, providing insights that could guide the development of more effective CAIs (Di Fiore et al., 2011).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXGFDZOFNFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)
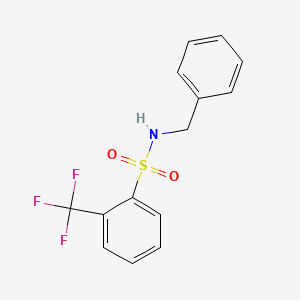
![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
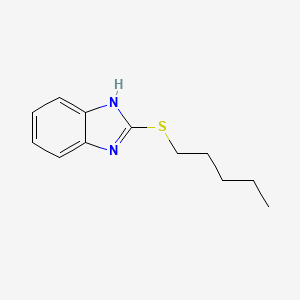
![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)
